molecular formula C10H10N2S2 B2965388 4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole CAS No. 2137543-10-1

4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole

Cat. No.: B2965388
CAS No.: 2137543-10-1
M. Wt: 222.32
InChI Key: IISXSFKNEVONOB-UHFFFAOYSA-N
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Description

4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole is a heterocyclic compound that features both thieno[2,3-c]pyridine and thiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thieno[2,3-c]pyridine derivative with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole has a wide range of applications in scientific research:

Properties

IUPAC Name

7-(1,3-thiazol-4-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-3-11-9(8-5-13-6-12-8)10-7(1)2-4-14-10/h2,4-6,9,11H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISXSFKNEVONOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CS2)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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